Bddhd

Beschreibung

The BDD-Hybrid Denver (Bddhd) device is an advanced flotation system designed to enhance the recovery of fine mineral particles by integrating boron-doped diamond (BDD) electrodes with conventional Denver flotation technology. BDD electrodes were selected for their exceptional electrochemical stability, high current density tolerance, and reproducible performance under harsh conditions . The device consists of two BDD electrodes (anode and cathode) mounted on a polyoxymethylene (POM) matrix with a 2 cm inter-electrode gap, positioned centrally within the flotation cell to ensure uniform micro-bubble distribution .

Key operational parameters include:

- Bubble generation: Electrolytic micro-bubbles (size distribution analyzed via high-resolution imaging and BubbleSEdit software) are produced in the presence of 0.1 M NaCl electrolyte .

- Flotation process: Hydrophobized magnesite particles (30 g) are conditioned with sodium oleate (120 mg/L) and pine oil (emulsifier) in 3 L of water. The mixture is stirred at 1500 rpm, followed by 20 minutes of micro-bubble pretreatment before introducing dispersed air bubbles .

- Performance: Bddhd achieves a 75% recovery rate for fine magnesite particles, compared to 55% without electrolytic micro-bubbles . This improvement is attributed to electrostatic-driven hetero-aggregation between particles and micro-bubbles, which act as selective flocculants to form floatable aggregates .

Eigenschaften

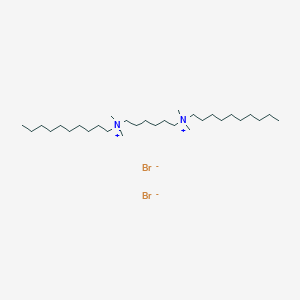

CAS-Nummer |

18699-36-0 |

|---|---|

Molekularformel |

C30H66Br2N2 |

Molekulargewicht |

614.7 g/mol |

IUPAC-Name |

decyl-[6-[decyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-23-27-31(3,4)29-25-21-22-26-30-32(5,6)28-24-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

OFVAMZZCDNKNCO-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |

Kanonische SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |

Verwandte CAS-Nummern |

21949-05-3 (chloride) 30100-43-7 (iodide) |

Synonyme |

BDDHD N,N'-bis(decyldimethyl)-1,6-hexanediammonium N,N'-bis(decyldimethyl)-1,6-hexanediammonium chloride N,N'-bis(decyldimethyl)-1,6-hexanediammonium dibromide N,N'-bis(decyldimethyl)-1,6-hexanediammonium iodide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Flotation Technologies

The Bddhd device outperforms traditional flotation methods and other electrolytic systems in critical metrics (Table 1).

Table 1: Performance Comparison of Bddhd vs. Conventional Flotation

Key Differentiators:

Micro-Bubble Efficiency : Bddhd generates smaller, more uniform electrolytic bubbles (20–100 µm) compared to larger dispersed-air bubbles in traditional systems. This enhances particle-bubble collision probability and reduces buoyancy requirements for fine particles .

Electrochemical Activation : The BDD electrodes enable precise control over bubble generation and surface charge, promoting electrostatic aggregation. In contrast, conventional methods rely on mechanical aeration without charge modification .

Reduced Reagent Use : Bddhd minimizes dependence on frothers/collectors by leveraging NaCl as a low-cost electrolyte, whereas traditional systems require higher doses of specialty chemicals .

Limitations and Trade-offs:

- Scaling Challenges : The hybrid design increases operational complexity compared to standalone Denver cells.

- Energy Input : Electrolytic bubble generation demands consistent power, though BDD’s stability mitigates long-term degradation risks .

Critical Analysis of Research Findings

Studies confirm that Bddhd’s 20-minute conditioning period optimizes recovery by allowing sufficient time for hetero-aggregate formation (Figure 5 in ). However, competing technologies like dissolved-air flotation (DAF) achieve similar recovery rates (~70–80%) for coarse particles but struggle with fines (<50 µm) due to insufficient bubble-particle adhesion . Future research should explore Bddhd’s applicability to ultra-fine (<10 µm) minerals and alternative electrolytes to further reduce costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.